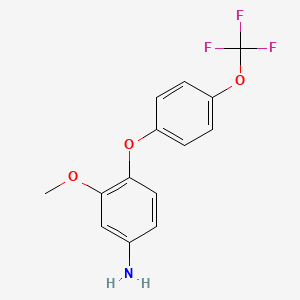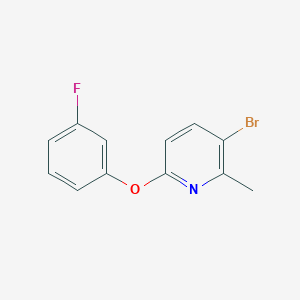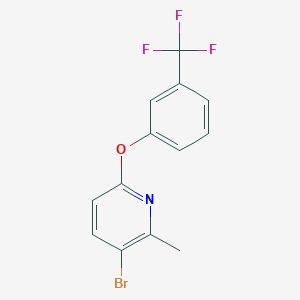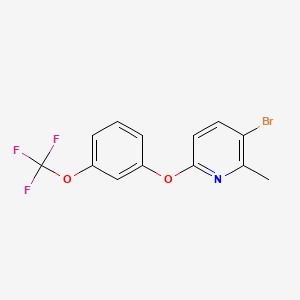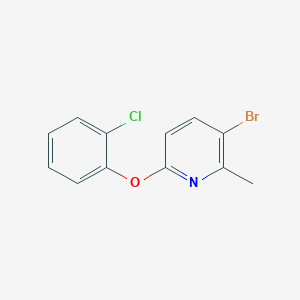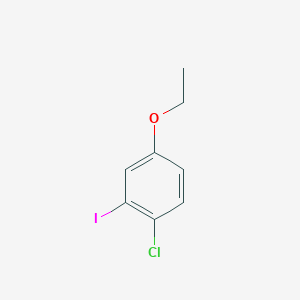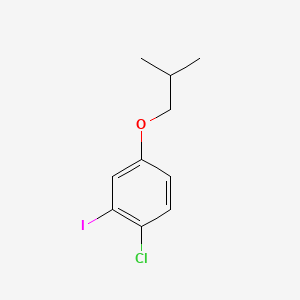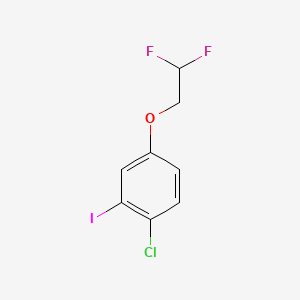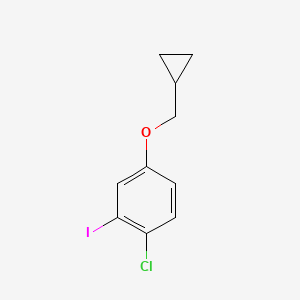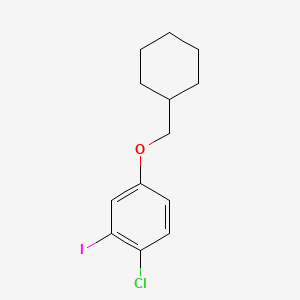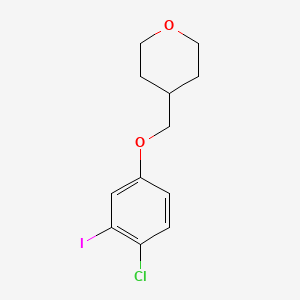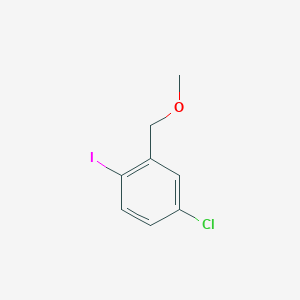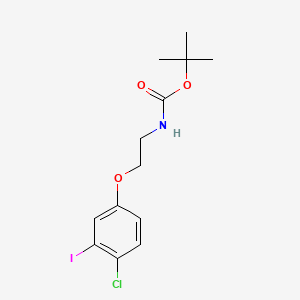
tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a phenoxyethyl chain, which is further substituted with chlorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenoxyethyl halide. The reaction is usually carried out in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions are mild, and the product is obtained in high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the phenoxyethyl chain. Common reagents include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The phenoxyethyl chain can be oxidized or reduced under appropriate conditions. For example, oxidation with potassium permanganate can yield phenoxyacetic acid derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, cesium carbonate, tetrabutylammonium bromide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Azido and thiocyanato derivatives.
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Reduced phenoxyethyl derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development .
Medicine: In medicinal chemistry, the compound is used to synthesize potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, the compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amine functionalities during multi-step reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-tert-Butoxycarbonyl)-4-iodoaniline: Another carbamate derivative with similar protecting group properties.
tert-Butyl (4-iodophenyl)carbamate: A related compound with an iodine substituent on the phenyl ring.
Uniqueness: tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate is unique due to the presence of both chlorine and iodine substituents on the phenoxyethyl chain. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to simpler carbamates.
Properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-3-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZSRMEOSATQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
